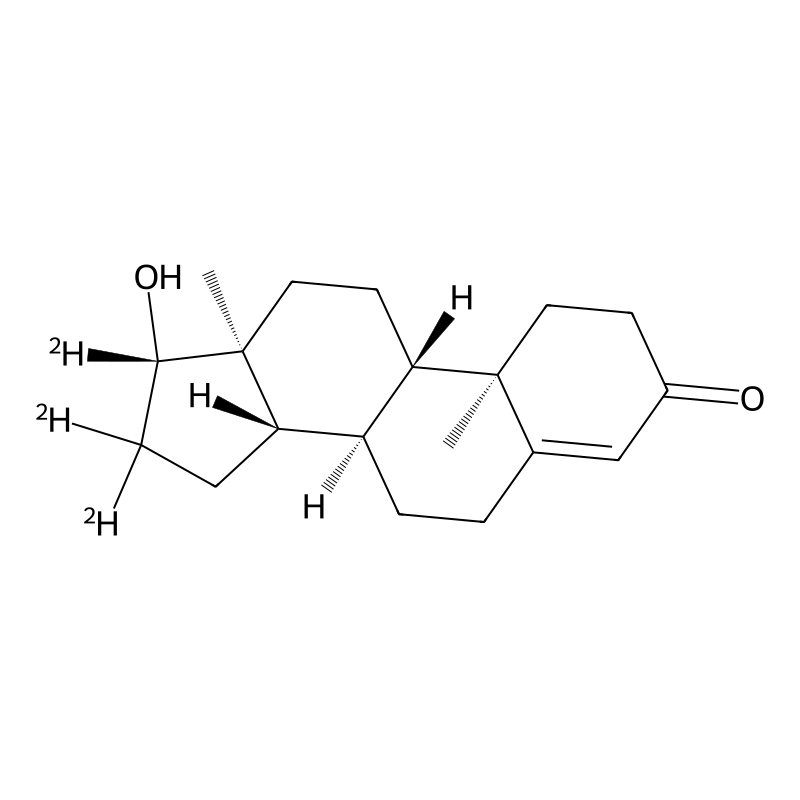

Testosterone-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry

Testosterone-16,16,17-D3 is a valuable tool in mass spectrometry (MS) for measuring testosterone levels in biological samples. MS is a highly sensitive technique used to detect and quantify molecules. By introducing a known amount of the isotopically labeled testosterone (internal standard) along with the sample, scientists can account for variations during the analysis process. This ensures accurate measurement of the natural testosterone present in the sample [, ].

Metabolic Studies

Researchers can leverage testosterone-16,16,17-D3 to trace the metabolism of testosterone in the body. By administering a known dose of the labeled testosterone and analyzing its breakdown products in urine or other tissues, scientists can gain insights into how the body processes testosterone [].

Doping Control

Sports anti-doping agencies utilize testosterone-16,16,17-D3 to differentiate between naturally produced testosterone and exogenous testosterone (administered from an external source). The presence of unnaturally high levels of the unlabeled testosterone in a sample, compared to the labeled standard, can indicate doping with synthetic testosterone [].

Testosterone-d3 is a deuterated form of testosterone, specifically labeled with three deuterium atoms. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify testosterone levels in various biological samples. The chemical structure of testosterone-d3 maintains the same core steroid structure as natural testosterone but differs in isotopic composition, which allows for precise measurement and differentiation from endogenous testosterone in biological assays .

- Wearing gloves and safety glasses when handling

- Working in a well-ventilated fume hood

- Following proper disposal procedures

These synthesis methods allow for the production of high-purity testosterone-d3 suitable for analytical applications .

- Muscle Development: It promotes protein synthesis and muscle hypertrophy.

- Bone Health: Testosterone contributes to bone mineral density and strength.

- Mood Regulation: Adequate levels are associated with improved mood and cognitive functions.

While testosterone-d3 itself may not be used therapeutically, its role as a reference standard allows researchers to study the effects of testosterone on various biological processes effectively .

Testosterone-d3 is primarily used in research and clinical laboratories for:

- Quantification of Testosterone Levels: As an internal standard in mass spectrometry, it helps accurately measure endogenous testosterone levels in plasma or serum samples.

- Pharmacokinetic Studies: It aids in understanding the metabolism and elimination of testosterone and its derivatives.

- Clinical Research: Used in studies investigating the relationship between testosterone levels and various health outcomes, including fertility, muscle mass, and metabolic health .

Research involving testosterone-d3 often focuses on its interactions with various biological systems:

- Hormonal Interactions: Studies explore how testosterone interacts with other hormones like luteinizing hormone and follicle-stimulating hormone in regulating reproductive functions.

- Metabolic Pathways: Investigations into how testosterone-d3 is metabolized can reveal insights into androgen metabolism and its effects on conditions like obesity or metabolic syndrome.

- Drug Interactions: Understanding how other medications affect testosterone levels or vice versa is crucial for optimizing therapeutic strategies .

Testosterone-d3 shares similarities with several other compounds, including:

| Compound | Structure | Unique Features |

|---|---|---|

| Testosterone | C19H28O2 | Primary male sex hormone; regulates many bodily functions. |

| Dihydrotestosterone | C19H30O2 | More potent androgen derived from testosterone; critical for male characteristics. |

| Androstenedione | C19H26O2 | Precursor to both testosterone and estrogen; involved in steroidogenesis. |

| Estradiol | C18H24O2 | Primary female sex hormone; derived from testosterone through aromatization. |

Testosterone-d3's uniqueness lies in its isotopic labeling, allowing precise quantification in research settings without interfering with endogenous levels. This characteristic makes it invaluable for studies focusing on hormone dynamics and metabolism .

Mass Spectrometric Differentiation of Deuteration Patterns

The mass spectrometric analysis of testosterone-16,16,17-d3 requires precise differentiation from its native counterpart through characteristic fragmentation patterns and isotopic signatures [1]. The deuterated internal standard exhibits a molecular ion at mass-to-charge ratio 292 compared to native testosterone at 289, reflecting the three deuterium substitutions at positions 16 and 17 [2]. Gas chromatography mass spectrometry and liquid chromatography tandem mass spectrometry methods both utilize this mass differential for quantitative analysis [1].

The electron capture negative chemical ionization technique has been employed for testosterone-d3 detection, where the deuterium-labeled internal standard undergoes specific fragmentation pathways distinct from the native hormone [1]. The isotopic labeling pattern of testosterone-d3 demonstrates consistent mass spectral behavior across different ionization modes, with positive electrospray ionization being the most commonly employed technique for clinical applications [3].

Multiple Reaction Monitoring Transition Optimization for d3 vs. Native Testosterone

The optimization of multiple reaction monitoring transitions for testosterone-d3 analysis involves systematic evaluation of precursor-to-product ion relationships compared to native testosterone. The primary quantifier transition for testosterone-d3 utilizes the precursor ion at mass-to-charge 292.0 fragmenting to product ion 109.0, while the qualifier transition employs 292.0 to 96.2 [4]. Native testosterone monitoring employs transitions 289.0 to 109.0 as the quantifier and 289.0 to 96.1 as the qualifier [4].

Collision energy optimization studies demonstrate that testosterone-d3 requires collision energies of 35 electron volts for the quantifier transition and 36 electron volts for the qualifier transition [4]. These values closely parallel those required for native testosterone, indicating minimal isotope effects on fragmentation efficiency [5]. The declustering potential for testosterone-d3 analysis typically ranges from 101 to 130 volts, with cell exit potential values between 5 and 13 volts depending on the mass spectrometer configuration [6] [7].

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

|---|---|---|---|---|

| Testosterone | 289.0 | 109.0 | 35 | 126 |

| Testosterone | 289.0 | 97.0 | 27 | 126 |

| Testosterone-d3 | 292.0 | 109.0 | 35 | 101-130 |

| Testosterone-d3 | 292.0 | 97.0 | 27 | 101-130 |

The retention time differential between testosterone and testosterone-d3 in liquid chromatography systems ranges from 0.06 to 0.14 minutes, with testosterone-d3 typically eluting slightly earlier than the native compound [4] [7]. This chromatographic separation, while minimal, provides additional analytical specificity when combined with mass spectrometric detection [8].

Internal Standard Selection Challenges (d2 vs. d3 vs. d7 Labels)

The selection of deuterated internal standards for testosterone quantification presents significant analytical considerations regarding isotope labeling patterns and their impact on method performance. Testosterone-d2 utilizes two deuterium substitutions and exhibits multiple reaction monitoring transitions of mass-to-charge 291.3 to 111.2 [9] [10]. The d2 labeling pattern provides adequate mass differential from native testosterone while maintaining structural similarity for extraction efficiency matching [10].

Testosterone-d3, with three deuterium atoms at positions 16,16,17, demonstrates superior analytical performance compared to d2 variants due to increased mass separation and reduced potential for isotopic interference [11]. The d3 internal standard exhibits 98+ percent deuterium incorporation, ensuring minimal contribution from unlabeled species [11]. Quality control studies indicate that testosterone-d3 provides consistent recovery rates ranging from 94.32 to 108.60 percent across different serum matrices [3].

Higher deuteration levels, such as d7 labeling patterns, offer enhanced mass separation but may introduce significant isotope effects that affect chromatographic behavior and extraction efficiency [10]. The d7 variants typically demonstrate altered retention times and potentially different matrix effects compared to native testosterone, which can compromise the fundamental assumption of internal standard compensation [10].

| Internal Standard | Molecular Weight | Primary MRM Transition | Advantages | Limitations |

|---|---|---|---|---|

| Testosterone-d2 | 291.0 | 291.3 → 111.2 | Lower cost, adequate separation | Potential isotopic interference |

| Testosterone-d3 | 291.44 | 292.0 → 109.0 | Optimal mass separation, high purity | Moderate cost increase |

| Testosterone-d7 | 296.0 | 295.0 → 113.0 | Maximum mass separation | Significant isotope effects |

Comparative studies evaluating d2 versus d3 internal standards demonstrate that testosterone-d3 provides superior method precision with coefficient of variation values consistently below 15 percent [12]. The d3 variant shows minimal matrix effects ranging from 91.8 to 103.5 percent across different biological matrices, indicating excellent compensation for ion suppression or enhancement phenomena [12].

Chromatographic Resolution Enhancement Techniques

Chromatographic separation of testosterone-d3 from native testosterone and potential interfering compounds requires specialized column chemistry and mobile phase optimization. Reverse-phase liquid chromatography employing phenyl-hexyl stationary phases provides enhanced selectivity for steroid compounds through pi-pi interactions with the aromatic steroid backbone [13]. The biphenyl column chemistry demonstrates complete resolution of testosterone from isomeric compounds such as epitestosterone and 5-alpha-androstanedione within 18-minute analytical runs [13].

Pentafluorophenyl columns offer superior chromatographic performance for testosterone-d3 analysis, with retention times typically occurring between 11.56 and 12.61 minutes depending on gradient conditions [4]. The mobile phase composition utilizing 0.1 percent formic acid in water as phase A and methanol with 0.5 millimolar ammonium formate as phase B provides optimal peak shape and sensitivity [14]. Gradient elution from 75 to 95 percent organic phase over 3.0 minutes enables rapid analysis while maintaining baseline resolution [14].

Temperature optimization studies indicate that column temperatures between 40 and 50 degrees Celsius enhance chromatographic efficiency without compromising compound stability [15]. The flow rate optimization typically employs 0.3 to 0.4 milliliters per minute to balance analysis time with peak resolution requirements [7] [16]. Injection volumes of 5 to 15 microliters provide adequate sensitivity while preventing column overload [7] [3].

Ion suppression evaluation through post-column flow injection demonstrates minimal matrix effects when chromatographic peaks elute in regions free from endogenous compound interference [9]. The co-elution of testosterone-d3 with native testosterone within 0.02 minutes ensures equivalent matrix compensation throughout the analytical run [10].

Validation Frameworks for Deuterated Steroid Assays

The validation of testosterone-d3 analytical methods follows established guidelines from the Food and Drug Administration, Clinical and Laboratory Standards Institute, and Endocrine Society recommendations [17] [18]. Method validation encompasses accuracy, precision, linearity, sensitivity, selectivity, matrix effects, and stability parameters specific to deuterated steroid analysis [12].

Accuracy assessment requires apparent recovery determinations across the analytical range, with acceptance criteria of 85 to 115 percent for quality control samples [12]. Testosterone-d3 methods typically demonstrate apparent recoveries between 86.4 and 115.0 percent across low, medium, and high concentration levels [12]. The precision evaluation encompasses both intra-assay and inter-assay coefficient of variation measurements, with acceptance criteria below 15 percent for routine clinical applications [12].

Linearity validation spans concentration ranges from lower limits of quantification to upper limits of quantification, typically covering 0.008 to 52.15 nanograms per milliliter for serum testosterone analysis [19]. The correlation coefficients exceed 0.99 across all validated ranges, demonstrating excellent linearity [19]. Lower limits of quantification for testosterone-d3 methods range from 0.008 to 0.05 nanograms per milliliter, depending on sample preparation and instrumental configuration [19] [12].

| Validation Parameter | Acceptance Criteria | Typical Performance | Reference Method |

|---|---|---|---|

| Accuracy | 85-115% | 86.4-115.0% | Apparent recovery |

| Precision (Intra-assay) | <15% CV | 1.40-12.8% CV | Quality control replicates |

| Precision (Inter-assay) | <15% CV | 3.06-12.3% CV | Multi-day analysis |

| Linearity | R² > 0.99 | R² > 0.999 | Calibration curve |

| LLOQ | <20% CV, ±20% accuracy | 0.008-0.05 ng/mL | Signal-to-noise ratio |

Matrix effect evaluation employs post-extraction spike methodology to assess ion suppression or enhancement phenomena [12]. The matrix effect values between 85 and 115 percent indicate acceptable performance, with testosterone-d3 methods typically demonstrating values between 91.8 and 103.5 percent [12]. Stability validation encompasses storage conditions at room temperature, refrigerated conditions, and frozen storage, with testosterone-d3 remaining stable for 72 hours at 25 degrees Celsius, 7 days at 4 degrees Celsius, and 60 days at minus 80 degrees Celsius [12].

Selectivity assessment involves interference testing with structurally related compounds and endogenous matrix components [12]. The specificity evaluation includes analysis of steroid-free matrices spiked with potential interferents at concentrations exceeding expected physiological levels [13]. Freeze-thaw stability testing demonstrates acceptable performance through three freeze-thaw cycles, with concentration changes remaining within 10 percent of theoretical values [12].